sodium;2-fluoroacetate
Description
Sodium 2-fluoroacetate (NaFCH₂COO, CAS 62-74-8), commonly known as Compound 1080, is the sodium salt of fluoroacetic acid. It is a highly toxic rodenticide that disrupts cellular metabolism by mimicking acetate, thereby inhibiting the citric acid cycle (TCA cycle) and fatty acid oxidation. This compound is water-soluble, stable under normal conditions, and classified as a potent neurotoxin with an LD₅₀ in mice of ~0.1 mg/kg . Its mechanism involves conversion to fluorocitrate, which blocks aconitase, leading to citrate accumulation and ATP depletion .
Properties
IUPAC Name |
sodium;2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFYQVQAXANWJU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Workflow
The process begins with the nucleophilic substitution of a precursor (typically a tosylate or bromide) with [¹⁸F]fluoride ion, activated by a potassium carbonate/Kryptofix 222 complex. The reaction occurs in anhydrous acetonitrile at 85–110°C, followed by hydrolysis to yield the free acid, which is neutralized with sodium hydroxide to form the sodium salt.
Performance Metrics
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Synthesis Time : 32 minutes (from start to final formulation).
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Radiochemical Yield : 50.2 ± 4.8% (decay-corrected).
This method is highly reproducible and ideal for producing radiolabeled sodium fluoroacetate for positron emission tomography (PET) imaging. However, it requires specialized equipment and expertise in handling radioactive materials.
Alkaline Hydrolysis of Ethyl Fluoroacetate
A classical approach involves the saponification of ethyl fluoroacetate (CH₂FCOOEt) with sodium hydroxide (NaOH) in ethanol. This method is favored for its simplicity and high yield.
Reaction Conditions and Optimization
Ethyl fluoroacetate (1 mol, 107 g) is dissolved in absolute ethanol (1 L) and cooled to 0°C. A stoichiometric amount of NaOH (1 mol, 40 g) in ethanol is added dropwise, and the mixture is stirred overnight. Precipitation is induced by adding petroleum ether and cooling to -20°C, yielding sodium 2-fluoroacetate as a white solid.
Key Outcomes
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Yield : 99% (104 g product from 107 g starting material).
This method is scalable and cost-effective, making it suitable for industrial production. Challenges include the need for anhydrous conditions and the handling of toxic ethyl fluoroacetate.
Biosynthesis of Fluoroacetic Acid in Plants
Fluoroacetate occurs naturally in select plant species (e.g., Dichapetalum cymosum, Acacia georginae) via enzymatic pathways involving pyridoxal phosphate (PLP)-dependent enzymes.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Saponification of Ethyl Fluoroacetate
Ethyl fluoroacetate undergoes alkaline hydrolysis with sodium hydroxide in ethanol:
Conditions :
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Temperature: 0°C
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Solvent: Absolute ethanol
Fluorination of Methyl Bromoacetate
Methyl bromoacetate reacts with potassium fluoride under anhydrous conditions:
Conditions :
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Temperature: 100°C for 30 minutes
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Catalyst: Acetamide (1:1 ratio with KF)
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Yield: 58% methyl fluoroacetate, subsequently saponified to sodium 2-fluoroacetate
Thermal Degradation
Aqueous Stability
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pH Stability : Stable across all pH levels in aqueous solutions .
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Hydrolysis : Resistant to hydrolysis due to the strong C-F bond (bond dissociation energy ~452 kJ/mol) .
Solubility and Reactivity in Solvents
| Solvent | Solubility (g/dL) | Notes |
|---|---|---|
| Water | 111 | High solubility at 25°C |
| Methanol | 5 | Moderate solubility |
| Ethanol | 1.4 | Limited solubility |
| Acetone | 0.04 | Nearly insoluble |
The compound’s solubility profile influences its reactivity in organic and aqueous media.
Metabolic Activation
Sodium 2-fluoroacetate is metabolized via the citric acid cycle :
Enzyme Inhibition
Fluorocitrate inhibits aconitase , blocking citrate-to-isocitrate conversion:
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Mechanism : Fluorocitrate binds irreversibly to aconitase’s sulfhydryl groups .
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Consequence : Citrate accumulation (5-fold in rat liver perfusion studies ), ATP depletion, and cellular energy failure .
Acid-Base Reactions
As a sodium salt of a weak acid (fluoroacetic acid, pKa ~2.6), it reacts as a base:
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Heat Generation : Neutralization with acids releases moderate heat .
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pH in Solution : Aqueous solutions are weakly basic (pH >7) .
Toxicology and Species-Specific Reactivity
| Species | LD₅₀ (mg/kg) | Primary Organ Affected |
|---|---|---|
| Humans | 2–10 | Cardiac/Respiratory |
| Dogs | 0.1–0.3 | Cardiac |
| Rats | 0.2–0.5 | Testes (atrophy) |
| Sheep | 0.3–0.7 | Cardiac |
Key Findings :
Scientific Research Applications
Pest Control
Rodenticide Use
Sodium fluoroacetate is predominantly used as a rodenticide. It is registered in the United States for use in livestock protection collars to deter predators such as coyotes from attacking sheep and goats. The collars release a lethal dose of sodium fluoroacetate when bitten by a predator, effectively controlling livestock predation .
Case Study: Livestock Protection Collars
- Application : The collars are designed to be used in areas with high predation rates.
- Mechanism : Sodium fluoroacetate disrupts metabolic pathways, leading to energy depletion and eventual death within hours after ingestion .
- Effectiveness : Studies indicate that the method is selective for predators while minimizing risks to non-target species .
Environmental Monitoring and Analysis
Sodium fluoroacetate's presence in the environment necessitates effective monitoring methods due to its potential toxicity. Analytical techniques such as liquid chromatography/tandem mass spectrometry (LC-MS/MS) have been developed for detecting sodium fluoroacetate in potable water sources.
Table 1: Analytical Method Parameters for Sodium Fluoroacetate Detection
| Parameter | Value |
|---|---|
| Monitored Transition | 77.1 > 57.3 |
| Dwell Time (ms) | 100 |
| Collision Energy (eV) | 14 |
| Retention Time (min) | 19.4 |
This method allows for the detection of sodium fluoroacetate at low concentrations, ensuring safety in water supplies .
Ecotoxicological Studies
Research has highlighted the ecotoxicological effects of sodium fluoroacetate on soil organisms and aquatic ecosystems. Its impact on microbial processes is significant, as it can inhibit microbial metabolism essential for nutrient cycling.
Case Study: Soil Microbial Function
- Objective : Investigate the effects of sodium fluoroacetate on soil microfauna.
- Findings : Exposure to sodium fluoroacetate inhibited nitrate mineralization, indicating potential disruption to soil health and fertility .
Conservation Efforts
In New Zealand, sodium fluoroacetate is used strategically in conservation efforts to manage introduced mammalian pests that threaten native species. Its application aims to protect endangered flora and fauna while balancing ecological health.
Table 2: Conservation Applications of Sodium Fluoroacetate
| Application Area | Description |
|---|---|
| Target Species Control | Control of invasive species affecting native wildlife |
| Ecological Impact Studies | Long-term studies on effects on native bird populations |
Despite its effectiveness, the use of sodium fluoroacetate remains controversial due to concerns about non-target species and public perceptions .
Toxicological Research
Sodium fluoroacetate's toxicity has been extensively studied, revealing its mechanism of action at the biochemical level. It interferes with metabolic pathways, leading to severe physiological effects in mammals.
Toxicity Assessment Findings
Mechanism of Action
Vorapaxar exerts its effects by inhibiting the thrombin receptor, also known as protease-activated receptor-1 (PAR-1). This inhibition prevents thrombin-induced platelet aggregation, reducing the risk of thrombotic events. The molecular targets of Vorapaxar include the PAR-1 receptor on platelets, and its pathway involves the disruption of thrombin signaling, leading to decreased platelet activation and aggregation .
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 2-Fluoroacetate (CAS 459-72-3)
- Structure : Ethyl ester of fluoroacetic acid (CH₂FCOOCH₂CH₃).
- Properties : Liquid (density: 1.09 g/mL, boiling point: 119.2°C) with a flash point of 30°C. Decomposes in water and is flammable .
- Applications : Intermediate in organic synthesis, e.g., preparation of 3-fluorofurans via photoisomerization and cyclization .
- Toxicity : Less acutely toxic than sodium fluoroacetate but hazardous (Hazard Class 6.1(a), R10/R26/27/28) .
Methyl Fluoroacetate (CAS 453-18-9)
- Structure : Methyl ester of fluoroacetic acid (CH₂FCOOCH₃).
- Properties: Similar to ethyl ester but with a lower molecular weight. Limited toxicity data available .
- Applications : Used in chemical synthesis; specific applications less documented.
tert-Butyl (S)-2-(4-Chlorophenyl)-2-Fluoroacetate
- Structure : Chiral ester with a tert-butyl group and chlorophenyl substituent.
- Properties : Synthesized via asymmetric catalysis (86% enantiomeric excess). NMR data (δ = −181.0 ppm for ¹⁹F) and HPLC analysis (Chiralpak IC-3 column) confirm purity .
- Applications : Pharmaceutical precursor for chiral molecules.
Sodium 2-(1,3-Benzothiazol-2-yl)-2-Fluoroacetate
- Structure: Sodium salt with a benzothiazole substituent (C₉H₆FNO₂S).
- Properties : Predicted collision cross-section (CCS) of 140.5 Ų (for [M+H]⁺) via mass spectrometry .
- Applications: Potential use in analytical chemistry or drug design.
Toxicity Comparison
*NEFA ([¹⁹F]7) and NEFT ([¹⁹F]8) are 2-nitroimidazole derivatives used as PET radioligands .
Q & A
Q. What are the recommended methods for synthesizing and isolating sodium 2-fluoroacetate in a laboratory setting?
Sodium 2-fluoroacetate can be synthesized via nucleophilic fluorination or extracted from natural sources like Mascagnia rigida. Isolation typically involves chromatographic separation (e.g., column chromatography) followed by purification using infrared (IR) spectroscopy to confirm the presence of the fluoroacetate moiety. For synthetic routes, photoredox catalysis enables radical-polar crossover fluorination, as demonstrated in the preparation of fluorinated esters .
Q. How should sodium 2-fluoroacetate be safely handled and stored to minimize exposure risks?
- Handling : Use nitrile gloves, lab coats, and impact-resistant goggles. Avoid contact with acids, bases, or oxidizing agents due to incompatibility risks .
- Storage : Keep in airtight containers in a cool (<25°C), dry, and well-ventilated area. Moisture-sensitive batches should include desiccants .
- Decontamination : Immediately rinse skin/eyes with water for 15 minutes; consult a physician for ingestion .
Q. What spectroscopic techniques are most effective for characterizing sodium 2-fluoroacetate?
- 19F-NMR : Detects fluorine environments (e.g., δ -180 to -220 ppm for fluoroacetate) and confirms stereochemical purity .
- IR Spectroscopy : Identifies C-F stretches (~1100 cm⁻¹) and carboxylate bands (~1600 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicological data for sodium 2-fluoroacetate?
Discrepancies may arise from batch purity, enantiomeric excess (e.g., 93–95% ee in asymmetric synthesis), or analytical method sensitivity. Cross-validate results using:
Q. What strategies are employed to achieve enantioselective synthesis of fluorinated acetate derivatives?
Catalytic asymmetric fluorination using copper carbene complexes achieves high stereoselectivity (up to 95% ee). Key steps include:
Q. How do structural modifications at the 2-fluoroacetate moiety influence biological activity and metabolic pathways?
Substitutions (e.g., azetidinyl or aryl groups) alter enzyme inhibition and metabolic stability. For example:
- Fluoroacetate-azetidine hybrids : Enhance binding affinity to enzyme active sites via fluorine’s electronegativity .
- Metabolic Studies : Use 19F-NMR to track fluorinated metabolites in vitro .
Q. What methodologies are used to assess the environmental impact and degradation pathways of sodium 2-fluoroacetate?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
